molecular formula C14H12F3NO2 B8193927 5-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

5-Methoxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8193927
M. Wt: 283.24 g/mol
InChI Key: QJIFHDVTMQMSJJ-UHFFFAOYSA-N
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Description

5-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine: is an organic compound that features both methoxy and trifluoromethoxy functional groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple steps:

    Formation of the Biphenyl Core: The initial step involves the coupling of two phenyl rings. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of Methoxy and Trifluoromethoxy Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine .

Scientific Research Applications

5-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Methoxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine: can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

3-methoxy-5-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-13-7-10(5-11(18)8-13)9-3-2-4-12(6-9)20-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIFHDVTMQMSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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